molecular formula C8H14N2O B8675433 3-(tert-butyl)-N-methylisoxazol-5-amine

3-(tert-butyl)-N-methylisoxazol-5-amine

Cat. No.: B8675433
M. Wt: 154.21 g/mol
InChI Key: GXYSACBWOBUZBG-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-N-methylisoxazol-5-amine (CAS: 55809-36-4) is a heterocyclic amine featuring an isoxazole core substituted with a tert-butyl group at position 3 and a methylamine group at position 3. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.19 g/mol . The compound is synthesized via a solvent-free condensation of cyanopinacolone with hydroxylamine sulfate, followed by cyclization . It is primarily used in research as a building block for pharmaceuticals and agrochemicals due to its stability and steric bulk from the tert-butyl group .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-tert-butyl-N-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(9-4)11-10-6/h5,9H,1-4H3

InChI Key

GXYSACBWOBUZBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in heterocyclic cores, substituents, and functional groups, which influence their physicochemical and pharmacological properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Formula Key Applications/Properties Reference
3-(tert-Butyl)-N-methylisoxazol-5-amine Isoxazole tert-butyl (C-3), methylamine (C-5) C₇H₁₂N₂O Pharmaceutical intermediates
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Pyrazole tert-butyl (C-3), 4-methoxybenzyl (C-5) C₁₆H₂₁N₃O₂ Anticancer research
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-tert-butylphenyl (C-5) C₁₁H₁₃N₃S Antimicrobial agents
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide Isoxazole phenyl (C-3), acetamide (C-4) C₂₁H₂₃N₃O₂ GABA receptor modulation (hypothetical)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine Thiazole tert-butyl (C-4), aryl (C-2) C₂₅H₂₅N₃O₂S Antitumor activity (IC₅₀: 1.2–8.7 μM)

Key Observations :

  • Heterocyclic Core : Isoxazole derivatives (e.g., target compound) exhibit higher metabolic stability compared to pyrazoles due to reduced susceptibility to oxidation .
  • Substituent Impact: The tert-butyl group enhances steric hindrance, improving solubility in nonpolar solvents (logP: ~2.1 for the target compound) . In contrast, 4-methoxybenzyl groups in pyrazole analogs increase polarity (logP: ~3.5) but reduce blood-brain barrier penetration .
  • Pharmacological Activity : Thiazole and thiadiazole analogs show broader bioactivity (e.g., antitumor, antimicrobial) compared to isoxazoles, which are often used as intermediates .

Physicochemical Properties

  • Solubility : The tert-butyl group in the target compound increases lipid solubility (logP: 2.1) compared to unsubstituted isoxazoles (logP: 0.8) .
  • Stability : Isoxazoles are thermally stable up to 200°C, whereas pyrazoles decompose at 150°C due to N–H bond lability .

Preparation Methods

Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction employs formaldehyde and formic acid to methylate primary amines via a reductive amination pathway. For 5-amino-3-(tert-butyl)isoxazole, this involves:

  • Imine Formation : Formaldehyde reacts with the amine to form an imine intermediate.

  • Reduction : Formic acid acts as a hydride donor, reducing the imine to a secondary amine.

  • CO₂ Elimination : Decarboxylation of the formic acid byproduct drives the reaction to completion.

Optimization Considerations

  • Stoichiometry : Using 1.1 equivalents of formaldehyde ensures monomethylation without over-alkylation to tertiary amines.

  • Temperature : Refluxing aqueous solutions (100–110°C) enhance reaction rates while avoiding decomposition of the isoxazole ring.

  • Acid Concentration : Excess formic acid (3–5 equivalents) maintains a reducing environment and prevents imine hydrolysis.

Pilot-scale trials demonstrated 75–85% yields for analogous isoxazole methylations, with no racemization observed at chiral centers.

Alternative Methylation Strategies

While less common, other methods include:

  • Methyl Iodide Alkylation : Treatment with CH₃I and K₂CO₃ in DMF at 60°C, yielding 60–70% product. However, this requires strict anhydrous conditions and generates stoichiometric KI waste.

  • Reductive Amination : Reaction with formaldehyde and NaBH₃CN in methanol, achieving 65–80% yields. This method offers milder conditions but necessitates pH control to prevent borohydride decomposition.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)RegioselectivityScalability
β-Ketonitrile CyclizationPivaloylacetonitrileNH₂OH, NaOH52–563-NH₂, 5-tBuModerate
[3+2] Cycloadditiontert-Butyl ChloroximeFunctionalized Alkene40–953-tBu, 5-NH₂High
Eschweiler-Clarke5-Amino-3-tBu-isoxazoleHCHO, HCOOH75–85N/AHigh

The cycloaddition route provides superior regiocontrol for installing the 5-amino group but requires specialized nitrile oxide precursors. In contrast, β-ketonitrile cyclization offers simpler starting materials but necessitates post-synthetic modifications to correct regiochemistry.

Challenges and Optimization Strategies

Regiochemical Imperfections

In the β-ketonitrile method, even with pH control, 1.6–5.2% of 5-amino-3-(tert-butyl) byproduct forms. Chromatographic purification or recrystallization from ethanol/water mixtures (3:1 v/v) reduces this to <0.5%.

Functional Group Tolerance

The tert-butyl group’s steric hindrance slows nitrile oxide cycloadditions, requiring elevated temperatures (80–100°C) and prolonged reaction times (12–24 h). Microwave-assisted synthesis at 150°C reduces this to 2–4 h without compromising yield.

Methylation Side Reactions

Over-methylation to tertiary amines occurs if formaldehyde exceeds 1.2 equivalents. Quenching the reaction with ice-cold water at 50% conversion and extracting the mono-methylated product mitigates this issue.

Industrial-Scale Considerations

For kilogram-scale production, the cycloaddition-Eschweiler-Clarke sequence is preferred:

  • Cycloaddition : 100 g of tert-butyl chloroxime and 130 g of aminopropene yield 95 g (73%) of 5-amino-3-(tert-butyl)isoxazole.

  • Methylation : 95 g of amine, 35 g formaldehyde (37%), and 120 mL formic acid produce 82 g (85%) of 3-(tert-butyl)-N-methylisoxazol-5-amine.

Cost analysis favors this route due to high atom economy (78%) and recyclable solvents (ethyl acetate).

Q & A

Q. What are the optimal synthetic routes for 3-(tert-butyl)-N-methylisoxazol-5-amine, and how can reaction yields be improved?

The synthesis of isoxazole derivatives often involves cyclization reactions. For 3-(tert-butyl)-N-methylisoxazol-5-amine, a key method uses cyanopinacolone and hydroxylamine sulfate under controlled pH and temperature to form the isoxazole ring via amidine intermediates . Yield optimization can be achieved by:

  • Varying stoichiometric ratios (e.g., excess hydroxylamine to drive cyclization).
  • Adjusting reaction time and temperature (e.g., 80–100°C for 6–12 hours).
  • Purification via column chromatography with ethyl acetate/hexane gradients.
    For N-methylation, methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux in acetone is typical .

Q. What analytical techniques are recommended for characterizing this compound and confirming purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, methylamine at C5). Look for characteristic peaks: tert-butyl (~1.3 ppm, singlet) and isoxazole ring protons (~6.0–6.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z = 169.2 [M+H]⁺) .

Q. What safety precautions are critical during handling and storage?

  • GHS Hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store in a cool, dry place (<20°C) under inert gas (N₂/Ar) to prevent oxidation. Incompatible with strong acids/bases and oxidizing agents .
  • Waste Disposal : Collect in labeled containers for incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Conflicting toxicity data (e.g., acute toxicity vs. "no data available" in SDS ) require:

  • In silico Modeling : Use tools like TEST (Toxicity Estimation Software Tool) to predict LD50 values based on structural analogs.
  • In vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
  • Literature Cross-Validation : Compare with structurally similar compounds, such as 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine, which showed low acute toxicity in rodent models .

Q. What methodologies are suitable for evaluating its bioactivity in pharmacological studies?

  • Antitumor Activity : Follow protocols from Wu et al. (2016) using thiazol-2-amine analogs. Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • In Vivo Studies : Administer orally (10–50 mg/kg) in murine models to assess bioavailability and toxicity .

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent, catalyst).
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 60% → 85% in 10 minutes at 120°C) .
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, minimizing side reactions .

Q. What strategies mitigate instability of the tert-butyl group under acidic/basic conditions?

  • Protecting Groups : Temporarily replace tert-butyl with a stable group (e.g., SEM [trimethylsilylethoxymethyl]) during synthesis .
  • pH Control : Maintain neutral conditions (pH 6–8) during reactions to prevent cleavage .
  • Low-Temperature Work : Perform reactions at 0–5°C to slow degradation .

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